D&C Red No. 8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Bronze Orange Bug, scientifically known as Musgraveia sulciventris, is a large stink bug found in Australia, sometimes known as the bronze orange bug . It is considered a pest, particularly to plants in the citrus group . They suck the sap from trees, which causes the flowers and fruit to fall .

As a color, Bronze Orange has the hex code #C67D1C . The equivalent RGB values are (198, 125, 28), which means it is composed of 56% red, 36% green, and 8% blue .

Physical And Chemical Properties Analysis

The Bronze Orange Bug is a large insect, with adults growing to be approximately 25 mm (nearly 1 in) long . They go from orange to their more familiar bronze color as they develop .

Bronze Orange, as a color, has specific properties defined by its RGB and hex values. It is composed of 56% red, 36% green, and 8% blue .

科学研究应用

化学结构和性质

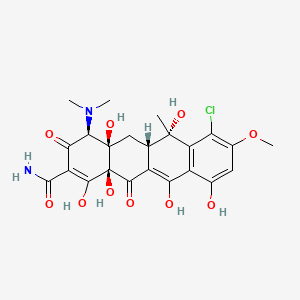

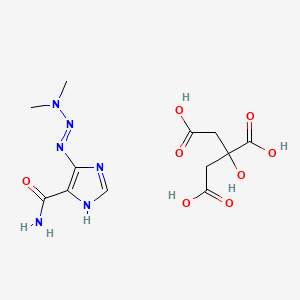

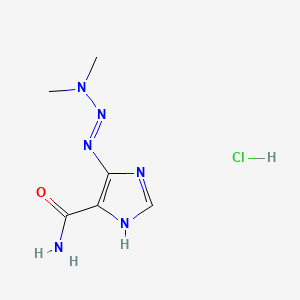

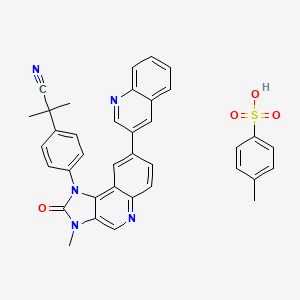

D&C Red No. 8 的化学名称为 (E)-5-氯-2-((2-羟基萘-1-基)重氮基)-4-甲基苯磺酸钠 。 其分子量为 398.79 .

作为染料的应用

D&C Red No. 8 的主要应用是作为染料 。染料是指赋予材料颜色的物质。染料的颜色来自于其吸收光谱中的某些部分并反射其他部分的能力。

作用机制

Target of Action

D&C Red No. 8, also known as Bronze Orange, is primarily used as a dye The exact biological targets of D&C Red No

Mode of Action

The mode of action of D&C Red No. 8 is not well-studied. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It may bind to various materials, altering their color properties .

Result of Action

The primary result of this compound’s action is the imparting of color. When used in products, it can provide a range of red to orange hues. The exact shade can depend on the concentration of the dye and the medium in which it is used .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and light exposure can affect the stability of the dye and its color properties . Furthermore, the dye’s interaction with other chemicals in a product can also influence its color and stability.

安全和危害

生化分析

Biochemical Properties

D&C Red No. 8 plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds. The interaction between D&C Red No. 8 and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D&C Red No. 8 can activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, this compound can activate transcription factors that regulate the expression of genes involved in oxidative stress responses, thereby influencing cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 8 can degrade, leading to a reduction in its effectiveness and potential changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. High doses of this compound can also lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 8, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of this compound can influence the levels of metabolites within the cell, potentially affecting cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of D&C Red No. 8 within specific cellular compartments . For example, this compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. D&C Red No. 8 can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules within these compartments.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bronze Orange can be achieved through a multi-step process involving the oxidation of a primary amine to a nitroso compound, followed by a condensation reaction with an aldehyde to form an imine. The resulting imine can then undergo a cyclization reaction to form the final product.", "Starting Materials": ["Aniline", "Nitrosyl chloride", "Acetic acid", "Sodium acetate", "Benzaldehyde", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide"], "Reaction": ["Step 1: Nitrosation of Aniline with Nitrosyl Chloride in Acetic Acid to form Nitrosobenzene", "Step 2: Reduction of Nitrosobenzene with Sodium Acetate in Acetic Acid to form Phenylhydroxylamine", "Step 3: Diazotization of Phenylhydroxylamine with Sodium Nitrite in Hydrochloric Acid to form Diazonium Salt", "Step 4: Condensation of Diazonium Salt with Benzaldehyde in Sodium Hydroxide to form Imine", "Step 5: Cyclization of Imine with Sodium Hydroxide to form Bronze Orange"] } | |

| 2092-56-0 | |

分子式 |

C17H13ClN2NaO4S |

分子量 |

399.8 g/mol |

IUPAC 名称 |

sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |

InChI 键 |

IHOQWFSMZUWXGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |

规范 SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

D&C Red No. 8; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

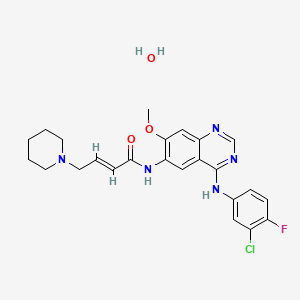

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

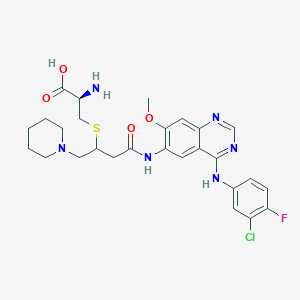

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)